Diethyl [(2,5-dichlorophenyl)methyl]phosphonate
Description
Properties
IUPAC Name |
1,4-dichloro-2-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXBPHNDURWDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)Cl)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(2,5-dichlorophenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with 2,5-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mechanism involves the nucleophilic substitution of the chloride group by the phosphonate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2,5-dichlorophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that diethyl [(2,5-dichlorophenyl)methyl]phosphonate exhibits notable biological activity, particularly in anticancer applications. The compound has been studied for its ability to inhibit the growth of various cancer cell lines, including HeLa and A549 cells. Mechanistically, it induces apoptosis and causes cell cycle arrest, making it a candidate for further development in cancer therapeutics.
Case Study: Antitumor Activity
In a study evaluating the compound's efficacy against multiple cancer types, this compound demonstrated moderate to high levels of antitumor activity. The study employed various assays to measure cell viability and apoptosis markers, revealing promising results that warrant further investigation into its therapeutic potential.
Organic Synthesis
This compound serves as a versatile precursor in organic synthesis. Its unique structure allows for the introduction of phosphorus into organic molecules, facilitating the development of new compounds with enhanced properties.
Synthesis Methods
Several synthesis methods have been reported for this compound. The typical approach involves the reaction of diethyl phosphite with appropriate aromatic substrates under controlled conditions. This method has been optimized to yield high purity and yield of the desired phosphonate .
Materials Science
Polymer Applications
this compound is also utilized in materials science, particularly in the production of polymers. It acts as an additive that enhances thermal stability and provides antioxidant properties to polymeric materials such as poly(ethylene 2,5-furandicarboxylate). This application is critical for ensuring the longevity and safety of food contact materials .
Case Study: Food Contact Materials
The European Food Safety Authority conducted a comprehensive safety assessment of this compound when used in food contact materials. Results indicated that at concentrations up to 0.1% w/w, the compound does not pose any safety concerns for consumers. Migration tests showed negligible transfer into food simulants, confirming its suitability for use in packaging .
Mechanism of Action
The mechanism of action of Diethyl [(2,5-dichlorophenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituent pattern on the aromatic ring and the phosphonate ester side chain significantly affect physicochemical properties. Key comparisons include:
| Compound Name | Substituent(s) | Key Structural Features | Physical State/Yield | Reference |
|---|---|---|---|---|
| Diethyl (2-(2,5-dichlorophenyl)-2-oxoethyl)phosphonate (4r) | 2,5-dichlorophenyl + oxoethyl | Ketone group adjacent to phosphonate | Pale yellow oil (75% yield) | |
| Diethyl(((3,5-dichlorophenyl)amino)(quinolin-3-yl)methyl)phosphonate (4w) | 3,5-dichlorophenylamino + quinolinyl | Bulky aromatic groups | White solid (84.4% yield, m.p. 240–242°C) | |
| Diethyl{5-(2,4-dichlorophenyl)-thiadiazol-2-ylaminomethyl}phosphonate (I) | 2,4-dichlorophenyl + thiadiazole | Non-planar dihedral angle (32.4°) | Crystalline solid | |
| Diethyl (hydroxy(phenyl)methyl)phosphonate | Phenyl + hydroxyl | Hydroxyl group for hydrogen bonding | Model compound for catalysis studies |
Key Observations:
- Functional Groups: The oxoethyl group in compound 4r introduces a ketone, which could participate in condensation reactions absent in the target compound .
- Crystal Packing: The thiadiazole-containing analog (I) exhibits a larger dihedral angle (32.4°) between aromatic rings compared to planar analogs (e.g., 5.3° in other phosphonates), suggesting reduced crystallinity and altered solubility .
Biological Activity
Diethyl [(2,5-dichlorophenyl)methyl]phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a phosphonate group bonded to a diethyl ester and a dichlorophenyl substituent. The presence of chlorine atoms enhances the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The chlorinated phenyl ring plays a crucial role in binding to target enzymes, leading to various biological effects:
- Enzyme Inhibition : The compound inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting neuronal communication.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial activity of this compound against various pathogens. It was found to have a minimum inhibitory concentration (MIC) of 1 µg/mL against Escherichia coli, outperforming traditional antibiotics like norfloxacin .
- Cytotoxicity in Cancer Research : Research focusing on the cytotoxic effects of this compound on HeLa and A549 cancer cell lines revealed significant inhibition of cell proliferation with IC50 values ranging from 29 µM to 130 µM . The mechanism involved apoptosis induction and cell cycle arrest.
- Environmental Impact Studies : Investigations into the environmental persistence of this compound highlighted its bioaccumulative properties, raising concerns about its ecological impact as an agrochemical .
Applications in Medicine and Industry
- Pharmaceutical Development : Due to its enzyme inhibition capabilities, this compound is being explored for potential use in developing drugs targeting neurodegenerative diseases.
- Agricultural Use : Its effectiveness as a pesticide makes it valuable in controlling agricultural pests while minimizing harm to non-target organisms.
Q & A
Basic: What are the common synthetic routes for preparing Diethyl [(2,5-dichlorophenyl)methyl]phosphonate?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related phosphonate derivative was prepared by reacting an aromatic aldehyde (e.g., 2-nitrobenzaldehyde) with diethyl phosphite in the presence of a base like triethylamine ( ). Reaction conditions (e.g., 0°C for 15 minutes followed by 2 hours at 0°C) and purification via column chromatography (using ethyl acetate/petroleum ether) are critical for yield optimization. Similar protocols can be adapted by substituting the aldehyde with (2,5-dichlorophenyl)methanol derivatives .
Basic: How is the crystal structure of this compound determined, and what key parameters are reported?
Methodological Answer:
X-ray diffraction (XRD) is the primary method. For a structurally analogous phosphonate, single-crystal XRD revealed:
- Crystal system : Triclinic, space group
- Unit cell parameters :
- Hydrogen bonding : Intermolecular C–H···O and N–H···O interactions stabilize the lattice ( ). Refinement using SHELXL software is standard, with H atoms constrained to ideal geometries .
Advanced: How can SHELX programs resolve crystallographic data contradictions, such as disordered groups?
Methodological Answer:
SHELXL handles disordered moieties (e.g., ethyl groups) by refining occupancies for multiple conformers. For example, in a related structure, two ethyl groups were modeled with occupancies of 0.786/0.214 and 0.727/0.273, respectively ( ). The "PART" instruction in SHELXL partitions disorder, while restraints on bond lengths/angles prevent overfitting. Validation tools like the R-factor () and residual electron density maps ensure reliability .
Advanced: What strategies are used to analyze hydrogen-bonding networks in phosphonate crystals?
Methodological Answer:
Hydrogen bonds (e.g., C–H···O, N–H···O) are identified using XRD data and visualized with software like Mercury. For instance, a study reported dihedral angles (32.4°) between aromatic rings, influencing hydrogen-bond directionality ( ). Topology analysis (e.g., graph-set notation) classifies interactions as chains or dimers. Energy frameworks (via CrystalExplorer) quantify stabilization energies, aiding in polymorphism prediction .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR : - and -NMR identify substituents (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, ethoxy groups at δ 1.3 ppm).
- MS : Electron ionization (EI-MS) provides molecular ion peaks (e.g., 502 for ) and fragmentation patterns ( ).
- IR : P=O stretches (~1250 cm) and C–Cl vibrations (~700 cm) are diagnostic .
Advanced: How are mechanistic studies conducted for phosphonate reactivity under varying conditions?
Methodological Answer:
Mechanistic pathways (e.g., hydrolysis, nucleophilic attack) are probed via:
- Kinetic studies : Monitoring reaction rates under acidic/basic conditions using HPLC or -NMR.
- Isotopic labeling : -labeling in hydrolysis experiments tracks oxygen migration.
- Computational modeling : DFT calculations (e.g., Gaussian) identify transition states and activation energies. For example, triethylamine’s role in deprotonating intermediates was validated computationally ( ).
Advanced: What methodologies are employed in safety assessments for food-contact applications?
Methodological Answer:
EFSA guidelines require:
- Toxicological assays : Bacterial reverse mutation (Ames test) and in vitro micronucleus tests to assess genotoxicity.
- Migration studies : Quantifying leaching into food simulants (e.g., 10% ethanol) under standardized conditions (e.g., 40°C for 10 days).
- Impurity profiling : LC-MS identifies reaction byproducts (e.g., unreacted aldehydes) with thresholds <0.1 ppm ( ).
Advanced: How can researchers address discrepancies in crystallographic refinement metrics?
Methodological Answer:
Discrepancies in -factors or thermal parameters may arise from poor crystal quality or incorrect space group assignment. Mitigation steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
